(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14-/m1/s1 |
InChI Key |
OLIJDVVFIGHTLM-XJFOESAGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Key Synthetic Steps and Methods
Bicyclic Core Formation
The bicyclo[2.2.1]heptane skeleton is commonly prepared via Diels–Alder cycloaddition reactions between cyclopentadiene and suitable dienophiles. This reaction allows for stereoselective formation of the norbornane framework, which corresponds to the bicyclo[2.2.1]heptane system.
- The stereochemistry is controlled by the choice of dienophile and reaction conditions to favor the endo product, which sets the relative stereochemistry of the bicyclic system.
Introduction of the 4-Methylbenzoyl Group
The 3-position substitution with a 4-methylbenzoyl group can be achieved by acylation reactions:
- The bicyclic intermediate bearing an appropriate leaving group or reactive site at the 3-position can be reacted with 4-methylbenzoyl chloride or a related activated ester under Friedel-Crafts acylation conditions.
- Alternatively, organometallic coupling methods such as palladium-catalyzed cross-coupling can be used if a halogenated bicyclic intermediate is available.
Installation of the Carboxylic Acid at the 2-Position
The carboxylic acid group at the 2-position is typically introduced by:
- Oxidation of a methyl or aldehyde precursor at C-2.
- Hydrolysis of ester intermediates formed during synthesis.
- Alternatively, direct carboxylation reactions using carbon dioxide under organometallic conditions can be employed.
Stereochemical Control and Resolution
- The stereochemistry at the four chiral centers (1S,2R,3R,4R) is crucial and can be controlled by chiral auxiliaries, catalysts, or starting materials.
- Enantioselective synthesis or resolution methods such as fractional crystallization of diastereomeric salts are applied to obtain the pure stereoisomer.
- For example, fractional crystallization from solvents like isopropanol or ethyl acetate is used to isolate the desired enantiomer with high enantiomeric excess (ee).
Representative Synthetic Procedure (Based on Patent Literature)
A general method adapted from patent WO1994022868A1 and related documents includes:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diels–Alder reaction to form bicyclo[2.2.1]heptane core | Cyclopentadiene + dienophile, heat or catalyst | Stereoselective endo product |
| 2 | Functional group transformation at C-3 | Bromination or halogenation | Prepares for acylation |
| 3 | Acylation with 4-methylbenzoyl chloride | Friedel-Crafts acylation, Lewis acid catalyst (e.g., AlCl3) | Introduces 4-methylbenzoyl group |
| 4 | Hydrolysis or oxidation at C-2 | Base or oxidizing agent | Forms carboxylic acid |
| 5 | Purification and stereochemical resolution | Fractional crystallization in isopropanol or ethyl acetate | Achieves high enantiomeric purity |
Data Table: Summary of Key Reagents and Conditions
Analysis of Preparation Methods
Advantages
- The Diels–Alder approach provides a stereoselective and efficient route to the bicyclic core.
- Friedel-Crafts acylation is a well-established method for introducing aromatic acyl groups.
- Fractional crystallization for resolution is a practical and scalable method to obtain enantiomerically pure compounds.
Optimization Opportunities
- Use of chiral catalysts or auxiliaries in the Diels–Alder step to improve enantioselectivity.
- Employing milder acylation methods or transition-metal catalysis to improve selectivity.
- Development of asymmetric synthesis routes to avoid resolution steps.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and corresponding reduced aromatic compounds.
Substitution: Nitro, halo, and other substituted aromatic derivatives.
Scientific Research Applications
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or modulation of pain signaling pathways.
Comparison with Similar Compounds
Anti-Infective Bicycloheptane Derivatives
- PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid): Structure: Contains a thiazolyl carbamoyl substituent. Activity: Inhibits T-box genes in Gram-positive bacteria, with MIC values effective against MRSA. Non-toxic to eukaryotic cells at therapeutic concentrations.
- PKZ18-22 (3-[[[4-[4-(2-Methylpropyl)phenyl]-2-thiazolyl]amino]carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid): Activity: Superior biofilm inhibition compared to clinical antibiotics like vancomycin. Synergistic with β-lactams. Comparison: Both compounds share a bicycloheptane-carboxylic acid core, but PKZ18-22’s branched alkyl chain may improve pharmacokinetic profiles over the target compound’s aromatic substituent .
Anti-Cancer and CXCR2 Antagonists
- N,N-Diarylsquaramides (e.g., 2a–2g in ): Structure: Feature squaramide moieties instead of carboxylic acid. Comparison: The carboxylic acid group in the target compound may enable different binding modes (e.g., ionic interactions vs. hydrogen bonding with squaramides) .
Cyclic Nucleotide Suppressors
- Thiophenecarboxylates (): Structure: 3-Alkoxycarbonyl-thiophen-2-ylcarbamoyl substituents on bicycloheptane. Activity: Potent suppressors of cyclic nucleotides (e.g., cAMP/cGMP), useful in treating secretory diarrhea.
Stereochemical and Substituent Variations
- rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (): Structure: Boc-protected amino group and unsaturated bicycloheptane. Application: Intermediate in drug synthesis. Comparison: The target compound’s saturated scaffold and 4-methylbenzoyl group offer greater stability and distinct electronic properties .
- (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid (): Structure: Stereoisomer with Boc-amino and carboxylic acid groups. Comparison: Differing stereochemistry (1S,2S vs. 1S,2R) may drastically alter binding affinity to biological targets .
Data Tables
Table 1: Structural and Functional Comparison of Bicycloheptane Derivatives
*Estimated based on structural analogs.
Biological Activity
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique stereochemistry and functional groups. It features a bicyclo[2.2.1]heptane skeleton with a carboxylic acid group and a 4-methylbenzoyl substituent, which contribute to its chemical properties and potential biological activities. This article aims to explore the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C16H18O3
- Molecular Weight : 258.31 g/mol
- CAS Number : 155955-96-7
- IUPAC Name : (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Biological Activity
Research indicates that (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid may exhibit various biological activities:
- Anti-inflammatory Properties : The presence of the carboxylic acid group suggests potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Analgesic Effects : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
- Antibacterial Activity : Preliminary studies indicate that this compound could exhibit antibacterial properties due to the aromatic moieties present in its structure.
Study on KCNQ Channels
A significant study focused on the evaluation of bicyclo[2.2.1]heptane derivatives as selective KCNQ channel openers showed that related compounds can modulate neuronal activity effectively. The best-performing compound in this series had an EC50 of 230 nM for KCNQ2 channels and demonstrated selectivity over other potassium channels . This suggests that similar structural compounds may also influence neuronal excitability and could be explored further for neurological applications.
Computational Predictions
Computer-aided drug design tools have been employed to predict the biological activity spectrum of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid. These studies indicate promising pharmacological effects based on its structural characteristics . Interaction studies have identified potential biological targets that could be influenced by this compound.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high enantiomeric purity?
The synthesis requires precise control over stereochemistry using chiral starting materials and protection/deprotection strategies. Key steps include:
- Carboxylation and cyclization to form the bicyclic framework (e.g., using strong bases like NaH in THF at controlled temperatures) .
- Chiral resolution via enzymatic methods or chiral column chromatography to isolate the desired enantiomer .
- Protection of functional groups (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions during synthesis . Reaction conditions (temperature: −20°C to 25°C; solvent: dichloromethane or THF) are critical for minimizing racemization .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups (e.g., carboxylic proton at δ 12–14 ppm) .
- X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
- IR spectroscopy : Identifies carbonyl stretches (e.g., carboxylic acid C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
Q. What are common impurities in the synthesis, and how are they analyzed?
- Diastereomeric byproducts : Arise from incomplete stereochemical control. Detected via chiral HPLC using columns like Chiralpak IA/IB .
- Unreacted intermediates : Monitored by TLC (silica gel, eluent: EtOAc/hexane) .
- Oxidative byproducts : Identified via LC-MS with C18 reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of bicyclo[2.2.1]heptane derivatives?
- Comparative analysis : Cross-validate NMR data (e.g., coupling constants for axial vs. equatorial protons) with computational models (DFT or molecular mechanics) .
- Anomalous dispersion in X-ray : Use Cu-Kα radiation to resolve heavy-atom effects in crystal structures .
- Dynamic NMR : Study conformational exchange at variable temperatures to assign ambiguous stereocenters .
Q. What strategies mitigate racemization during functionalization of the bicyclic core?
- Low-temperature reactions : Perform acylations (e.g., 4-methylbenzoyl introduction) at −40°C to reduce epimerization .
- Mild bases : Use DMAP or pyridine instead of strong bases like NaOH to preserve stereointegrity .
- In-situ protection : Temporarily mask the carboxylic acid as a methyl ester during reactive steps .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies while maintaining the bicyclic framework?
- Position-specific modifications : Introduce substituents at C3 (e.g., aryl groups) or C2 (e.g., ester/amide derivatives) to probe steric and electronic effects .
- Bioisosteric replacements : Replace the 4-methylbenzoyl group with heteroaromatic analogs (e.g., thiophene) to enhance solubility or target affinity .
- Molecular docking : Pre-screen derivatives using AutoDock Vina to prioritize synthesis based on binding scores .
Q. What computational methods predict the pharmacokinetic profile of this compound?
- logP calculations : Use MarvinSketch or SwissADME to estimate lipophilicity, critical for blood-brain barrier penetration .
- Metabolic stability : Simulate CYP450 interactions with Schrödinger’s QikProp .
- Solubility prediction : Apply the General Solubility Equation (GSE) to optimize formulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between enantiomers?
- Enantiomer-specific assays : Test (1S,2R,3R,4R) and (1R,2S,3S,4S) forms separately in vitro (e.g., enzyme inhibition assays) .
- Crystallographic studies : Compare target protein binding modes using co-crystallized enantiomers .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution differences via LC-MS/MS .
Q. What experimental controls ensure reproducibility in catalytic asymmetric syntheses?
- Chiral catalyst validation : Confirm enantiomeric excess (ee) using Mosher’s acid derivatives .
- Inert atmosphere : Conduct reactions under argon to prevent oxidation of sensitive intermediates .
- Internal standards : Add known quantities of deuterated analogs for quantitative NMR analysis .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
